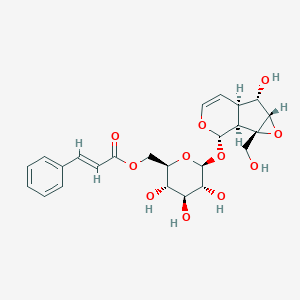

Picroside I

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGPUOQGERGURE-LUVHZPKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@@]4(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318188 | |

| Record name | Picroside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27409-30-9 | |

| Record name | Picroside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27409-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picroside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027409309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picroside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, 6-(3-phenyl-2-propenoate), [1aS-[1aα,1bβ,2β(E),5aβ,6β,6aα]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Origin and Molecular Interactions of Picroside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside I, an iridoid glycoside, is a prominent bioactive compound naturally synthesized in the medicinal plant Picrorhiza kurroa. This technical guide provides an in-depth exploration of the origins of Picroside I, detailing its biosynthetic pathway from primary metabolites. Furthermore, this document elucidates the molecular mechanisms through which Picroside I exerts its pharmacological effects, with a focus on its interactions with key cellular signaling pathways. Detailed experimental protocols for the extraction, isolation, and quantification of Picroside I are provided, alongside methodologies for investigating its biological activity. Quantitative data are presented in structured tables, and complex biological pathways are visualized through detailed diagrams to facilitate a comprehensive understanding of this therapeutically significant molecule.

Natural Origin of Picroside I

Picroside I is a naturally occurring iridoid glycoside primarily isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the alpine Himalayan regions.[1][2] This plant, belonging to the Scrophulariaceae family, has a long history of use in traditional Ayurvedic medicine for treating various ailments, particularly liver disorders.[3] Picroside I, along with Picroside II, is one of the major active constituents responsible for the plant's therapeutic properties. The biosynthesis of Picroside I is a complex process, occurring through the convergence of several metabolic pathways within the plant cell.

Biosynthesis of Picroside I

The biosynthesis of Picroside I is a sophisticated process involving the interplay of the mevalonate (MVA), non-mevalonate (MEP), phenylpropanoid, and iridoid pathways.[4][5] The pathway commences with primary metabolites and culminates in the formation of the complex iridoid glycoside structure.

The iridoid backbone of Picroside I is derived from geranyl pyrophosphate (GPP), which is synthesized through both the MVA and MEP pathways. The phenylpropanoid pathway contributes the cinnamoyl moiety, which is esterified to the catalpol core. Key enzymes involved in this intricate synthesis include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), geraniol synthase (GS), and phenylalanine ammonia-lyase (PAL).[4]

Experimental Protocols

Extraction and Isolation of Picroside I

This protocol describes the extraction and isolation of Picroside I from the dried rhizomes of Picrorhiza kurroa.

Materials:

-

Dried and powdered rhizomes of P. kurroa

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

Procedure:

-

Extraction:

-

Macerate 500 g of dried, powdered rhizomes of P. kurroa with 1 L of methanol at room temperature for 48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in chloroform and pack it into a glass column (5 cm diameter, 60 cm length).

-

Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried, adsorbed extract onto the top of the prepared silica gel column.

-

Elute the column sequentially with solvents of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. A typical gradient could be from 100% chloroform to chloroform:methanol (90:10).

-

Collect fractions of 50 mL each and monitor the fractions by TLC.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions onto a TLC plate.

-

Develop the TLC plate in a chamber saturated with a solvent system of chloroform:methanol:formic acid (8:1.5:0.5 v/v/v).

-

Visualize the developed plate under a UV lamp at 254 nm.

-

Pool the fractions containing the spot corresponding to the Rf value of a standard Picroside I sample.

-

-

Purification:

-

Combine the fractions rich in Picroside I and concentrate them using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from methanol to obtain pure Picroside I.

-

Quantification of Picroside I by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the quantitative analysis of Picroside I in an extract using RP-HPLC.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Picroside I standard (≥98% purity)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Picroside I (1 mg/mL) by dissolving 10 mg of the standard in 10 mL of methanol.

-

From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) by diluting with methanol.

-

-

Preparation of Sample Solution:

-

Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

-

-

Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and record the chromatogram.

-

Identify the Picroside I peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of Picroside I in the sample using the regression equation from the calibration curve.

-

Signaling Pathways Modulated by Picroside I

Picroside I has been shown to modulate several key signaling pathways, which underlies its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Picroside I has been reported to regulate the PPAR signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[4][6] By modulating this pathway, Picroside I can influence the expression of genes involved in fatty acid oxidation and transport.

Sphingolipid Metabolism and Primary Bile Acid Biosynthesis

Studies have indicated that Picroside I can ameliorate hepatic fibrosis by modulating sphingolipid metabolism and primary bile acid biosynthesis.[4][6] It can reverse the pathological changes in the levels of key metabolites and proteins in these pathways.

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Signaling Pathways

Picroside I exhibits anti-inflammatory and anti-cancer properties by inhibiting the MAPK and NF-κB signaling pathways. It can suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, and inhibit the activation of the transcription factor NF-κB.

References

- 1. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Extraction of Picroside I from Picrorhiza kurroa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Picroside I, a valuable iridoid glycoside, with a primary focus on its sourcing from Picrorhiza kurroa and the various methodologies for its extraction and purification. This document synthesizes quantitative data, details experimental protocols, and presents visual workflows to support research and development efforts.

Introduction to Picroside I and Picrorhiza kurroa

Picrorhiza kurroa Royle ex Benth, belonging to the Scrophulariaceae family, is a perennial medicinal herb found in the alpine Himalayan regions at altitudes between 3,000 and 4,500 meters[1][2]. The plant, commonly known as "Kutki," has a long history of use in traditional medicine for treating various ailments, particularly liver disorders[3][4][5]. The primary therapeutic properties of P. kurroa are attributed to its active constituents, mainly iridoid glycosides, with Picroside I and Picroside II being the most significant[3][4][6].

Picroside I is a highly valued secondary metabolite known for its potent hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory activities[1][3][7]. These pharmacological effects make it a compound of great interest for drug development. However, the over-exploitation of P. kurroa has led to its classification as an endangered species, necessitating the development of sustainable sourcing and efficient extraction techniques, including plant tissue culture[1][8].

Sources of Picroside I

The primary natural source of Picroside I is the dried rhizomes and roots of P. kurroa[4][6]. The concentration of Picroside I in the plant material can vary based on geographical location, altitude, and harvesting time[4][6]. Fresh roots and rhizomes are typically collected, washed to remove soil, cut into small pieces, and shade-dried before being powdered for extraction[6].

As an alternative to the destructive harvesting of wild plants, in vitro callus cultures of P. kurroa have been established as a promising and sustainable method for producing Picroside I. Callus can be initiated from various explants, such as auxiliary shoot tips, on a suitable medium like Murashige and Skoog (MS) medium supplemented with phytohormones[1][2][8]. Studies have shown that callus cultures can produce significant quantities of Picroside I, with yields sometimes exceeding those from wild plants under optimized conditions[1][2].

Extraction Methodologies

Several extraction techniques have been developed and optimized to isolate Picroside I from P. kurroa. The choice of method impacts the yield and purity of the final extract. Methanol has been identified as a highly effective solvent for extracting these polar compounds[4][6].

-

Soxhlet Extraction: A continuous extraction method using a Soxhlet apparatus. It is effective but can be time-consuming and may expose the extract to prolonged heat, potentially degrading thermolabile compounds.

-

Reflux Extraction: Involves boiling the plant material with a solvent and condensing the vapor back into the mixture. This method is faster than simple maceration but also involves heat.

-

Sonication-Assisted Extraction (Ultrasound-Assisted Extraction): Utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. This method is rapid and often results in higher yields compared to conventional methods[4][6].

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, causing cell rupture and the release of constituents. It is known for its high speed and efficiency.

-

Supercritical CO₂ Assisted Extraction: An environmentally friendly technique that uses supercritical carbon dioxide as the primary solvent, often with a co-solvent like methanol. It allows for the extraction of compounds at low temperatures, preventing thermal degradation[9].

Quantitative Data on Extraction

The efficiency of different extraction methods varies significantly in terms of total extract yield and the specific yield of Picroside I.

Table 1: Comparison of Different Extraction Methods from P. kurroa Rhizomes

| Extraction Method | Solvent | Duration | Total Extract Yield (%) | Picroside I Yield (%) | Reference |

|---|---|---|---|---|---|

| Soxhlet Extraction | Methanol | - | - | 5.937 | [4] |

| Reflux Extraction | Methanol | 6 hours | 22.713 | 5.991 | [6] |

| Sonication-Assisted | Methanol | 36 minutes | 44.269 | 6.825 | [4][6] |

| Supercritical CO₂ | CO₂ + 10% Methanol | - | - | 3.250 (32.5 mg/g) |[9] |

Note: Data is compiled from different studies and experimental conditions may vary.

Table 2: Picroside I Content from Different Sources

| Source | Part Used | Picroside I Content | Reference |

|---|---|---|---|

| P. kurroa (Crude Drug) | Rhizome/Root | 2.62 ± 0.02% w/w | [3] |

| P. kurroa (Hydroalcoholic Extract) | Rhizome/Root | 8.83 ± 0.36% w/w | [3] |

| P. kurroa (Callus Culture) | Callus | 1.637 ± 0.0007% w/w (16.37 mg/g) |[1][2] |

Detailed Experimental Protocols

This protocol is based on the method described as the most efficient in comparative studies[4][6].

-

Preparation of Plant Material: Collect fresh roots and rhizomes of P. kurroa. Wash them thoroughly with water, cut them into small pieces, and dry them under shade. Grind the air-dried material into a uniform powder.

-

Extraction: Place a known quantity of the powdered plant material (e.g., 10 g) into a flask. Add a suitable volume of methanol to completely submerge the powder.

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 36 minutes at a controlled temperature (e.g., 35°C)[6][10].

-

Filtration and Concentration: After sonication, filter the extract through Whatman filter paper. The filtrate can be concentrated under reduced pressure using a rotary evaporator at a temperature of 50 ± 5°C[1].

-

Analysis: The dried extract is redissolved in a known volume of mobile phase (e.g., methanol) and filtered through a 0.45 μm membrane before analysis by HPLC[1].

This protocol is adapted from studies on in vitro production of Picroside I[1][2].

-

Callus Harvesting: Collect callus from a 16-week-old culture for maximum Picroside I content[1].

-

Drying: Dry the collected callus until a constant weight is achieved.

-

Extraction: Weigh the dried callus, break it into small pieces, and place it in a flask for reflux extraction.

-

Refluxing: Add 70% v/v methanol to the flask and reflux the mixture twice, each for 20 minutes[1].

-

Separation and Evaporation: Separate the supernatant liquid after each reflux. Combine the supernatants and evaporate the solvent at room temperature to obtain the dried extract[1].

-

Sample Preparation for Analysis: Dissolve the dried extract in methanol for subsequent analysis by TLC and HPLC[1].

Purification of Picroside I

Following initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate Picroside I.

-

Column Chromatography: The crude methanolic extract can be subjected to column chromatography over silica gel (60–120 mesh)[11]. Elution with a gradient of solvents, such as ethyl acetate and methanol, can separate different fractions.

-

Preparative RP-HPLC: For high-purity isolation, preparative reverse-phase high-performance liquid chromatography (prep-RP-HPLC) is employed. A binary gradient of water and acetonitrile is often used on a C18 column. Fractions corresponding to the Picroside I peak are collected, concentrated, and lyophilized to yield the pure compound[12]. One study reported isolating 13.9 mg of Picroside I (98.6% purity) from 200 mg of crude methanolic extract in a single step[12].

Visualizations

Caption: General workflow for the extraction and purification of Picroside I.

Caption: Logical relationship of extraction method efficiency for Picroside I.

References

- 1. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. journalofscience.org [journalofscience.org]

- 6. globaljournals.org [globaljournals.org]

- 7. Picroside I | CAS:27409-30-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. Supercritical CO₂assisted extraction and LC-MS identification of picroside I and picroside II from Picrorhiza kurroa. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

The Biological Activity of Picroside I: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside I is an iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal herb traditionally used in Ayurvedic medicine for various ailments, particularly liver disorders. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of Picroside I, focusing on its anti-cancer, anti-diabetic, antioxidant, hepatoprotective, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.

Data Presentation: Quantitative Analysis of Picroside I Bioactivity

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Picroside I, providing a comparative overview of its efficacy across different biological activities.

Table 1: In Vitro Anticancer and Cytotoxic Activity of Picroside I

| Cell Line | Assay | Parameter | Value | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | IC50 | 95.3 µM | [1] |

| MDA-MB-231 | Annexin V/PI Flow Cytometry | Early Apoptosis (at 100 µM) | ~20% increase | [1] |

Table 2: In Vitro Anti-diabetic and Antioxidant Activity of Picroside I

| Target/Cell Line | Assay | Parameter | Value | Reference |

| α-glucosidase | Enzyme Inhibition Assay | IC50 | 109.75 µg/mL | [2] |

| α-amylase | Enzyme Inhibition Assay | IC50 | 160.71 µg/mL | [2] |

| Insulin-Resistant HepG2 cells | MDA Assay | MDA level reduction (at 80 µg/mL) | 37.29% | [2] |

| Insulin-Resistant HepG2 cells | SOD Activity Assay | SOD activity increase (at 80 µg/mL) | Significant increase compared to control | [2][3] |

Table 3: In Vivo Hepatoprotective Activity of Picroside I

| Animal Model | Inducing Agent | Picroside I Dose | Measured Parameters | Outcome | Reference |

| Mice | Thioacetamide (TAA) | 25, 50, 75 mg/kg | Serum ALT, AST, CIV, PIIINP, LN, HA | Dose-dependent decrease in all parameters | [4] |

| Rats | D-Galactosamine | 12 mg/kg/day for 7 days | Liver acid phosphatase, phospholipids, lipid peroxides; Serum alkaline phosphatase | Prevention of toxicant-induced changes | [5] |

Table 4: Pharmacokinetic Parameters of Picroside I in Rats

| Administration Route | Dose | Cmax | Tmax | AUC(0-t) | Oral Bioavailability | Reference |

| Oral | 10 mg/kg | Not specified | Not specified | Not specified | Low | [6][7] |

| Intravenous | Not specified | Not specified | Not specified | Not specified | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cell Viability and Apoptosis Assays

a) MTT Assay for Cell Viability in MDA-MB-231 Cells

-

Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of Picroside I (e.g., 0, 50, 75, and 100 µM) and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

b) Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

-

Cell Treatment: MDA-MB-231 cells are treated with Picroside I at the desired concentrations for 48 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

c) DiOC6 Staining for Mitochondrial Membrane Potential

-

Cell Treatment: Cells are treated with Picroside I as described above.

-

Staining: Cells are incubated with DiOC6 (3,3'-dihexyloxacarbocyanine iodide) stain.

-

Analysis: The fluorescence intensity is measured by flow cytometry to assess changes in the mitochondrial membrane potential, which is an indicator of apoptosis.[1]

In Vitro Anti-diabetic and Antioxidant Assays

a) α-Glucosidase and α-Amylase Inhibition Assays

-

Enzyme and Substrate Preparation: Solutions of α-glucosidase and α-amylase, along with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase), are prepared in appropriate buffers.

-

Incubation: Picroside I at various concentrations is pre-incubated with the enzyme solution before the addition of the substrate.

-

Reaction and Measurement: The enzymatic reaction is initiated by adding the substrate, and the absorbance is measured at a specific wavelength over time to determine the rate of reaction. Acarbose is typically used as a positive control.

-

IC50 Calculation: The concentration of Picroside I that inhibits 50% of the enzyme activity (IC50) is determined from the dose-inhibition curve.[2]

In Vivo Hepatoprotective Model

a) Thioacetamide (TAA)-Induced Hepatic Fibrosis in Mice

-

Animal Model: Male C57BL/6 mice are used.

-

Induction of Fibrosis: Hepatic fibrosis is induced by intraperitoneal injection of TAA (e.g., 200 mg/kg) three times a week for several weeks.

-

Treatment: Picroside I is administered orally at different doses (e.g., 25, 50, and 75 mg/kg) daily during the TAA induction period. A positive control group may receive a known hepatoprotective agent like silymarin.

-

Sample Collection and Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum levels of liver enzymes (ALT, AST) and fibrosis markers (e.g., hyaluronic acid, laminin) are measured. Liver tissues are subjected to histopathological examination (e.g., H&E and Masson's trichrome staining) to assess the degree of fibrosis.[4]

Signaling Pathways Modulated by Picroside I

Picroside I exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Anti-inflammatory and Anti-cancer Activity via NF-κB Pathway Inhibition

Picroside I has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival. By preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, Picroside I downregulates the expression of pro-inflammatory cytokines and pro-survival genes, contributing to its anti-inflammatory and pro-apoptotic effects.

Hepatoprotective Effect via PPAR Signaling Pathway

Picroside I has demonstrated hepatoprotective effects, in part, by modulating the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Activation of PPARs, particularly PPARγ, can lead to the suppression of hepatic stellate cell activation and a reduction in the expression of fibrotic genes, thereby mitigating liver fibrosis.

Neuroprotective Effect and Neurite Outgrowth via MAPK/ERK Pathway

Picroside I has been shown to enhance neurite outgrowth, a crucial process in neuronal development and regeneration. It is suggested to act by amplifying the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is activated by neurotrophic factors.

Conclusion

Picroside I is a promising natural compound with a wide array of pharmacological activities, supported by a growing body of scientific evidence. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, PPAR, and MAPK/ERK, makes it a compelling candidate for the development of novel therapeutics for a range of diseases, including cancer, diabetes, liver disorders, and neurodegenerative conditions. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of Picroside I, offering standardized methodologies and a summary of the current quantitative understanding of its bioactivity. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Activity of Picroside I in Type 2 Diabetes Based on Oxidative Stress [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picroliv and its components kutkoside and picroside I protect liver against galactosamine-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]

An In-depth Technical Guide to Picroside I Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Picroside I, a primary iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine, its therapeutic potential is now being rigorously investigated through modern scientific methodologies. This technical guide provides a comprehensive analysis of the molecular signaling pathways modulated by Picroside I. It consolidates current research findings, presenting key quantitative data in a structured format, detailing essential experimental protocols, and visualizing the complex molecular interactions through signaling pathway diagrams. This document serves as a foundational resource for researchers engaged in natural product pharmacology, drug discovery, and the development of novel therapeutics for inflammatory, hepatic, and oncological diseases.

Core Signaling Pathways of Picroside I

Picroside I exerts its biological effects by modulating a network of interconnected intracellular signaling pathways. Its action is pleiotropic, influencing inflammation, apoptosis, cellular metabolism, and oxidative stress. The following sections dissect the primary pathways through which Picroside I mediates its effects.

Anti-Inflammatory and Immunomodulatory Pathways

A cornerstone of Picroside I's therapeutic potential lies in its potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades.

1.1.1 NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. In pathological states, stimuli like Tumor Necrosis Factor-alpha (TNF-α) trigger a cascade that leads to the activation of NF-κB, its translocation to the nucleus, and the transcription of pro-inflammatory genes. Picroside I has been shown to effectively inhibit this pathway. Studies on picroliv, a standardized extract containing picrosides, demonstrated a dose-dependent suppression of TNF-induced NF-κB activation[1]. This inhibition prevents the expression of NF-κB regulated proteins, including those involved in inflammation (e.g., COX-2, iNOS) and cell survival, thereby potentiating apoptosis in tumor cells[1][2].

1.1.2 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation and cell proliferation. Picroside I has been shown to modulate MAPK signaling, although its effects can be context-dependent. In PC12D cells, picrosides enhance neurite outgrowth by amplifying a downstream step of the MAP kinase-dependent signaling pathway[3][4]. Conversely, in the context of inflammation and cancer, related compounds like Picroside II have been shown to inhibit the phosphorylation of JNK, ERK, and p38, which in turn suppresses the activation of NF-κB and the NLRP3 inflammasome[5][6][7]. This suggests Picroside I may act as a regulator of MAPK signaling, dampening inflammatory responses.

Hepatoprotective Pathways

Picroside I is renowned for its hepatoprotective effects, which are attributed to its ability to modulate metabolic pathways and reduce cellular damage in the liver.

1.2.1 PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. In a mouse model of thioacetamide (TAA)-induced hepatic fibrosis, Picroside I treatment was found to regulate the PPAR signaling pathway[8][9]. By activating PPARs, Picroside I can influence the expression of genes involved in fatty acid oxidation and lipid homeostasis, thereby mitigating the lipid accumulation and metabolic dysregulation that contribute to liver damage.

1.2.2 Sphingolipid & Bile Acid Metabolism

Proteomic and metabolomic analyses have revealed that Picroside I also protects against liver fibrosis by modulating sphingolipid metabolism and primary bile acid biosynthesis[8][9]. In fibrotic liver models, Picroside I treatment reversed the pathological alterations in these metabolic profiles, contributing to the restoration of liver function.

Anti-Cancer and Apoptotic Pathways

Picroside I exhibits anti-proliferative and anti-cancer activities by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

1.3.1 Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of Picroside I. In MDA-MB-231 breast cancer cells, Picroside I treatment led to a decrease in mitochondrial membrane potential, DNA damage, and an increase in the early apoptotic cell population[10]. A related compound, Picroside II, has been shown to up-regulate the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2/Bax ratio, which prevents the release of cytochrome c from the mitochondria and subsequent caspase activation[11]. Picroside II also inhibits the mitochondria-cytochrome c signaling pathway in cerebral ischemia models, reducing the expression of Cytochrome C and Caspase-3[12]. This evidence strongly suggests Picroside I induces apoptosis in cancer cells by tipping the balance of Bcl-2 family proteins towards a pro-apoptotic state.

Quantitative Data Summary

The biological effects of Picroside I have been quantified in various experimental models. The tables below summarize key findings.

Table 1: In Vitro Efficacy of Picroside I

| Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Cell Viability | IC50 | 95.3 µM | [10] |

| MDA-MB-231 (Breast Cancer) | Annexin V/PI Staining | Early Apoptosis (100 µM) | ~20% increase | [10] |

| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | G0/G1 Arrest (50-100 µM) | 70-80% of cell population | [10] |

| PC12D (Pheochromocytoma) | Neurite Outgrowth | Enhancement | Concentration-dependent (>0.1 µM) |[3][4] |

Table 2: In Vivo Hepatoprotective Effects of Picroside I in TAA-Induced Fibrosis Model

| Parameter | Effect of Picroside I Treatment | Reference |

|---|---|---|

| Serum ALT | Decreased | [8] |

| Serum AST | Decreased | [8] |

| Serum Collagen type IV (CIV) | Decreased | [8] |

| Serum Laminin (LN) | Decreased | [8] |

| Serum Hyaluronic acid (HA) | Decreased | [8] |

| Liver Fibrosis Area | Reduced |[8] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of Picroside I.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p-ERK, p-p65, Bcl-2, Bax) in response to Picroside I treatment.

Methodology:

-

Cell Lysis: Treat cultured cells (e.g., PC12D, chondrocytes) with Picroside I (e.g., 60 µM for 10 min) and/or a stimulant (e.g., bFGF, LPS)[3][6]. Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[3].

-

Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is used for the accurate identification and quantification of Picroside I in plant extracts or biological samples.

Methodology:

-

Standard Preparation: Prepare a stock solution of pure Picroside I standard (e.g., 1.0 mg/mL) in methanol[13]. Create a series of dilutions (e.g., 15.625 to 1000 µg/mL) to construct a multi-point calibration curve[13].

-

Sample Preparation: Extract Picroside I from the dried, powdered plant material or tissue sample using a suitable solvent (e.g., methanol). Filter the extract through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[14].

-

Mobile Phase: An isocratic or gradient mixture of solvents, such as acetonitrile and water[14].

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set based on the UV absorbance maximum of Picroside I, often around 270-290 nm[15][16].

-

Injection Volume: 20 µL[13].

-

-

Analysis: Inject the prepared standards and samples into the HPLC system. Identify the Picroside I peak in the sample chromatogram by comparing its retention time with that of the standard[13]. Quantify the amount of Picroside I in the sample by correlating its peak area with the standard calibration curve.

Animal Model of Thioacetamide (TAA)-Induced Hepatic Fibrosis

This protocol describes an in vivo model to evaluate the hepatoprotective effects of Picroside I.

Methodology:

-

Animal Housing: Use male mice (e.g., C57BL/6) housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

-

Model Induction: Induce hepatic fibrosis by intraperitoneal (i.p.) injection of Thioacetamide (TAA) three times a week for several weeks.

-

Treatment Groups:

-

Control Group: Receives vehicle only.

-

Model Group: Receives TAA injections and vehicle.

-

Treatment Group(s): Receive TAA injections and Picroside I at various doses (e.g., low-dose, high-dose) via oral gavage[8].

-

-

Endpoint Analysis: After the treatment period, euthanize the animals and collect blood and liver tissue.

-

Serum Analysis: Measure serum levels of liver injury markers (ALT, AST) and fibrosis markers (HA, LN, CIV) using ELISA kits[8].

-

Histopathology: Fix liver tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize liver architecture and collagen deposition (fibrosis).

-

Proteomics/Metabolomics: Analyze liver tissue using LC-MS/MS to identify changes in protein expression and metabolite profiles, focusing on pathways like PPAR and sphingolipid metabolism[8].

-

Conclusion

Picroside I is a pharmacologically active natural compound that modulates multiple key signaling pathways integral to inflammation, metabolism, and cell survival. Its ability to inhibit the pro-inflammatory NF-κB and MAPK pathways, regulate the metabolic PPAR pathway, and induce the intrinsic apoptotic pathway in cancer cells underscores its significant therapeutic potential. The quantitative data and established protocols presented in this guide provide a solid framework for researchers and drug development professionals to further explore and harness the properties of Picroside I for conditions ranging from hepatic fibrosis to cancer and inflammatory disorders. Future research should focus on elucidating the upstream targets of Picroside I and translating these molecular findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Picroside I | CAS:27409-30-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 8. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory effect of picroside II on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. akjournals.com [akjournals.com]

- 16. researchgate.net [researchgate.net]

Pharmacological properties of Picroside I

An In-depth Technical Guide on the Pharmacological Properties of Picroside I

Abstract

Picroside I is an iridoid glycoside and a principal bioactive constituent isolated from the roots and rhizomes of Picrorhiza kurroa Royle ex Benth.[1][2] This plant, a significant herb in traditional Ayurvedic medicine, has been used for centuries to treat liver and respiratory disorders.[3][4] Modern pharmacological studies have begun to elucidate the mechanisms behind its therapeutic effects, revealing a spectrum of activities including hepatoprotective, anti-fibrotic, anti-inflammatory, anti-cancer, and neurotrophic properties.[1][2][5][6] This technical guide provides a comprehensive overview of the core pharmacological properties of Picroside I, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways. The primary focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of Picroside I's therapeutic potential.

Core Pharmacological Properties and Mechanisms of Action

Picroside I exhibits a range of biological activities by modulating complex cellular signaling pathways. Its multifaceted nature makes it a compelling candidate for drug development in various therapeutic areas.

Hepatoprotective and Anti-Fibrotic Effects

Picroside I is renowned for its potent hepatoprotective capabilities.[7] In a mouse model of thioacetamide (TAA)-induced liver fibrosis, administration of Picroside I significantly mitigated liver injury.[1] This was evidenced by a dose-dependent reduction in serum levels of key liver damage and fibrosis markers.[1]

Mechanism of Action: The hepatoprotective effect of Picroside I is attributed to its ability to modulate multiple metabolic and signaling pathways.[1][8] Proteomic and metabolomic analyses revealed that Picroside I treatment reversed pathological changes by influencing:

-

Sphingolipid Signaling Pathway: Regulates critical cellular processes, and its modulation by Picroside I contributes to reducing liver damage.[1][8]

-

Primary Bile Acid Biosynthesis: Normalizes the production of bile acids, which is often dysregulated in liver disease.[1][8]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: A key regulator of lipid metabolism and inflammation, its activation by Picroside I aids in liver protection.[1][8]

-

Glutathione (GSH) Metabolism: Restores levels of GSH, a critical endogenous antioxidant, thereby reducing oxidative stress in the liver.[1][8]

Table 1: In-Vivo Hepatoprotective Effects of Picroside I in TAA-Induced Fibrosis Model

| Parameter | Treatment Group | Result |

|---|---|---|

| Serum Markers | Picroside I (25, 50, 75 mg/kg) | Dose-dependent decrease in Alanine Transaminase (ALT), Aspartate Transaminase (AST), Collagen Type IV (CIV), N-terminal peptide of type III procollagen (PIIINP), Laminin (LN), and Hyaluronic Acid (HA).[1] |

| Histology | Picroside I (25, 50, 75 mg/kg) | Significant reduction in the hepatic fibrosis area compared to the model group.[1] |

Anti-Cancer and Anti-Proliferative Properties

Picroside I has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC).[6] Studies using the MDA-MB-231 cell line show that it inhibits cell viability and proliferation in a dose-dependent manner.[6]

Mechanism of Action: The anti-cancer effects of Picroside I are mediated through the induction of apoptosis and cell cycle arrest.[6] Key mechanisms include:

-

Induction of Apoptosis: Treatment with Picroside I leads to a significant increase in the population of cells in the early apoptotic phase.[6]

-

Cell Cycle Arrest: It causes a substantial arrest of cancer cells in the G0/G1 phase of the cell cycle, preventing their proliferation.[6]

-

Reduction of Oxidative Stress: Picroside I decreases the mitochondrial membrane potential, which is indicative of reduced generation of reactive oxygen species (ROS) within the cancer cells.[6]

-

Inhibition of Metastasis: In human breast cancer cell lines (MCF-7), Picroside I has been shown to down-regulate the expression of matrix metalloproteinases (MMPs), including gelatinases (MMP-2, MMP-9) and collagenases (MMP-1, MMP-13), which are crucial for tumor invasion and migration.[9]

Table 2: In-Vitro Anti-Cancer Activity of Picroside I

| Parameter | Cell Line | Concentration | Result |

|---|---|---|---|

| Cell Viability (IC₅₀) | MDA-MB-231 | 95.3 µM | Potent cytotoxic effect.[6] |

| Apoptosis | MDA-MB-231 | 0, 50, 75, 100 µM | 20% increase in the early apoptotic phase.[6] |

| Cell Cycle Arrest | MDA-MB-231 | N/A | 70-80% of the cell population arrested in the G0/G1 phase.[6] |

| Mitochondrial Potential | MDA-MB-231 | Increasing concentrations | 2-2.5-fold decrease, indicating reduced ROS generation.[6] |

Neurotrophic Effects

Picroside I exhibits neurotrophic properties by enhancing neurite outgrowth from PC12D cells, a common model for neuronal differentiation.[7][9] It potentiates the effects of various neuritogenic substances, including basic fibroblast growth factor (bFGF), staurosporine, and dibutyryl cyclic AMP (dbcAMP).[7][9]

Mechanism of Action: The neurotrophic activity of Picroside I is linked to the mitogen-activated protein (MAP) kinase-dependent signaling pathway .[7][9] It does not directly increase the phosphorylation of MAP kinase but is believed to amplify a downstream step in the signaling cascade, leading to enhanced neurite outgrowth.[9] This effect is blocked by MAP kinase kinase inhibitors like PD98059, confirming the pathway's involvement.[9]

Table 3: In-Vitro Neurotrophic Activity of Picroside I

| Parameter | Cell Line | Effective Concentration | Result |

|---|---|---|---|

| Neurite Outgrowth | PC12D | > 0.1 µM | Concentration-dependent enhancement of neurite outgrowth induced by bFGF, staurosporine, or dbcAMP.[7][9] |

| Western Blot Analysis | PC12D | 60 µM | Used to study MAP kinase activation.[7] |

Anti-inflammatory and Anti-asthmatic Effects

Picroside I has been identified as a promising agent for managing asthma due to its significant anti-inflammatory properties.[10][11] In murine models of asthma, it reduces airway hyperresponsiveness (AHR) and allergen-associated IgE levels.[10]

Mechanism of Action: The anti-asthmatic effect of Picroside I stems from its ability to modulate the immune response by balancing T-helper (Th) cell differentiation. It regulates the T-bet/GATA-3 ratio , which is critical for Th1/Th2 balance.[10] Specifically, Picroside I:

-

Downregulates the expression of pSTAT6 and GATA3 , key transcription factors for Th2 cell differentiation, which promotes allergic inflammation.[10][12]

-

Increases the serum levels of IFN-γ , a signature cytokine of Th1 cells, which counteracts the Th2 response.[10][11]

Table 4: In-Vivo Anti-Asthmatic Activity of Picroside I

| Parameter | Animal Model | Dosage | Result |

|---|---|---|---|

| Airway Hyperresponsiveness | Murine Asthma Model | 20 mg/kg (o.p., 12 days) | Significant reduction in AHR.[10] |

| Immunoglobulin E (IgE) | Murine Asthma Model | 20 mg/kg (o.p., 12 days) | Reduction in OVA-associated IgE levels.[10] |

| Cytokine Levels | Murine Asthma Model | Dose-dependent | Increase in serum IFN-γ levels.[10][11] |

| Transcription Factors | Murine Asthma Model | Dose-dependent | Downregulation of pSTAT6 and GATA3 expression.[10][12] |

Detailed Experimental Methodologies

Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments cited in this guide.

In-Vivo Thioacetamide-Induced Hepatic Fibrosis Model

This protocol is based on the study by Xiong et al. to evaluate the anti-fibrotic effects of Picroside I.[1]

-

Animal Model: Male C57BL mice.

-

Grouping: Mice are randomly divided into groups (n=12 per group): Control, Model (Thioacetamide - TAA only), Positive Control (TAA + S-adenosyl-l-methionine), and Picroside I treatment groups (TAA + Picroside I at low, middle, and high doses, e.g., 25, 50, 75 mg/kg).[1]

-

Induction of Fibrosis: The model group and treatment groups receive intraperitoneal injections of TAA to induce liver fibrosis.

-

Drug Administration: Picroside I is administered orally for the duration of the study.

-

Sample Collection: At the end of the experimental period, blood and liver tissue samples are collected.

-

Analysis:

-

Serum Biochemistry: Serum is analyzed for levels of ALT, AST, CIV, PIIINP, LN, and HA using standard assay kits.[1]

-

Histological Evaluation: Liver tissues are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize and quantify the extent of fibrosis.[1]

-

Metabolomics and Proteomics: Liver tissue samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify changes in metabolite and protein profiles.[1]

-

In-Vitro Anti-Cancer Activity Assessment

This protocol outlines the methods used to determine the anti-proliferative and apoptotic effects of Picroside I on MDA-MB-231 TNBC cells.[6]

-

Cell Culture: MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

They are then treated with various concentrations of Picroside I for a specified period (e.g., 24-48 hours).

-

MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance is measured with a microplate reader to determine cell viability relative to untreated controls. The IC₅₀ value is calculated from the dose-response curve.[6]

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are treated with Picroside I as described above.

-

Both floating and adherent cells are collected and washed.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

-

Mitochondrial Membrane Potential (DiOC6 Staining):

-

Following treatment with Picroside I, cells are incubated with 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6), a fluorescent dye that accumulates in mitochondria with intact membrane potential.

-

The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[6]

-

Western Blot Analysis for MAP Kinase Activation

This protocol describes the method to assess the effect of Picroside I on protein expression in the MAP kinase pathway in PC12D cells.[7]

-

Cell Culture and Treatment: PC12D cells are plated at a density of 1x10⁶ cells per 35-mm dish and cultured overnight. Cells are then treated with or without Picroside I (e.g., 60 µM) in the presence or absence of a neuritogenic substance (e.g., bFGF) for a short duration (e.g., 10 minutes).[7]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred onto a polyvinylidene difluoride (PVDF) membrane.[7]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

It is then incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated MAP kinase).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of Picroside I is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley rats have shown that the oral bioavailability of Picroside I is low.[13][14] This is a common characteristic of iridoid glycosides, which are often metabolized by intestinal microbial flora before absorption.[13][14]

-

In-vitro and In-vivo Metabolism: Metabolic studies using rat liver microsomes, primary hepatocytes, and in-vivo plasma analysis have identified multiple metabolites. Eight metabolites of Picroside I were identified in vitro, with four of those also being detected in vivo after oral administration.[13] This suggests significant first-pass and pre-systemic metabolism.

Conclusion and Future Directions

Picroside I is a pharmacologically active natural compound with a compelling range of therapeutic properties, including robust hepatoprotective, anti-cancer, neurotrophic, and anti-inflammatory effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PPAR, MAPK, and STAT6/GATA3. The quantitative data from preclinical studies underscore its potential as a lead compound for drug development.

However, challenges such as low oral bioavailability must be addressed. Future research should focus on:

-

Formulation Development: Designing novel delivery systems (e.g., phytosomes, nanoparticles) to enhance bioavailability and targeted delivery.[15]

-

Mechanistic Elucidation: Further in-depth studies to fully uncover the molecular targets and downstream effectors of Picroside I in its various pharmacological roles.

-

Clinical Translation: Well-designed clinical trials to validate the efficacy and safety of Picroside I in human subjects for conditions like chronic liver disease, cancer, and asthma.

By addressing these areas, the full therapeutic potential of Picroside I can be explored and potentially harnessed for the development of new and effective medicines.

References

- 1. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Picroside I | CAS:27409-30-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Picroside I | CAS#:27409-30-9 | Chemsrc [chemsrc.com]

- 12. abmole.com [abmole.com]

- 13. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

Picroside I: A Technical Guide to its Application in Oxidative Stress Reduction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and liver injury. Picroside I, an iridoid glycoside isolated from the roots of Picrorhiza kurroa, has emerged as a promising natural compound with significant antioxidant properties. This technical guide provides an in-depth overview of the mechanisms of action of Picroside I in mitigating oxidative stress, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support its potential as a therapeutic agent.

Mechanism of Action: Combating Oxidative Stress on Multiple Fronts

Picroside I exerts its antioxidant effects through a multi-pronged approach that involves direct radical scavenging and the modulation of key intracellular signaling pathways that bolster the cellular antioxidant defense system.

Direct Radical Scavenging Activity

Picroside I has been shown to directly scavenge various free radicals, thereby neutralizing their damaging potential. This activity is a crucial first line of defense against oxidative damage.

Modulation of Endogenous Antioxidant Pathways

Beyond direct scavenging, Picroside I enhances the expression and activity of endogenous antioxidant enzymes by modulating critical signaling cascades.

-

Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Picroside I, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in various cellular processes, including the response to oxidative stress. The MAPK family includes three main kinases: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Picroside I has been shown to modulate the phosphorylation of these kinases, which can, in turn, influence the activation of downstream transcription factors and the expression of antioxidant enzymes. The precise effects of Picroside I on the MAPK pathway can be cell-type and stimulus-dependent.

Quantitative Data on the Antioxidant Effects of Picroside I

The following tables summarize the quantitative data from various studies on the antioxidant effects of Picroside I, providing a basis for comparison and experimental design.

| Assay | Test System | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Cell-free | 67.48 | [1] |

| ABTS Radical Scavenging | Cell-free | 48.36 | [1] |

Table 1: In Vitro Radical Scavenging Activity of Picroside I

| Parameter | Cell/Tissue Model | Treatment | Result | Reference |

| SOD Activity | IR-HepG2 cells | 80 µg/mL Picroside I | Increased activity | [2][3] |

| MDA Levels | IR-HepG2 cells | 80 µg/mL Picroside I | Decreased by 37.29% | [3] |

| Catalase Activity | Mouse Liver Slices (Ethanol-induced stress) | Picroside I extract | Restored activity | [4] |

| GPx Activity | Mouse Liver Slices (Ethanol-induced stress) | Picroside I extract | Restored activity | [4] |

Table 2: Effect of Picroside I on Antioxidant Enzymes and Oxidative Stress Markers

| Protein | Cell/Tissue Model | Treatment | Effect on Expression/Activation | Reference |

| Nrf2 | HepG2 cells (NAFLD model) | Picroside II | Enhanced nuclear translocation | [5] |

| HO-1 | HepG2 cells (NAFLD model) | Picroside II | Increased expression | [5] |

| p-p38 | Not specified | Not specified | Modulation of phosphorylation | [6] |

| p-JNK | Not specified | Not specified | Modulation of phosphorylation | [6] |

| p-ERK | Not specified | Not specified | Modulation of phosphorylation | [6] |

Table 3: Effect of Picroside I/II on Key Signaling Proteins

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of Picroside I.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Picroside I

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of Picroside I and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of the Picroside I dilutions or ascorbic acid to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only methanol and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of Picroside I.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Picroside I

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of Picroside I and Trolox.

-

In a 96-well plate, add a small volume of the Picroside I dilutions or Trolox to the wells.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, which catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.

-

Materials:

-

Cell lysate containing SOD

-

Assay buffer (e.g., Tris-HCl)

-

Xanthine

-

Xanthine oxidase

-

A detection agent that reacts with superoxide radicals (e.g., WST-1, NBT)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare cell lysates from cells treated with or without Picroside I.

-

In a 96-well plate, add the cell lysate to the wells.

-

Add the substrate mixture containing xanthine and the detection agent.

-

Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals.

-

SOD in the cell lysate will compete with the detection agent for superoxide radicals.

-

Measure the absorbance at the appropriate wavelength for the detection agent used (e.g., 450 nm for WST-1) over time.

-

The SOD activity is determined by the degree of inhibition of the reaction of the detection agent with superoxide.

-

A standard curve using purified SOD can be used to quantify the activity.

-

Malondialdehyde (MDA) Assay (TBARS Assay)

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage.

-

Materials:

-

Cell or tissue homogenate

-

Thiobarbituric acid (TBA)

-

Acid solution (e.g., trichloroacetic acid - TCA)

-

Butanol (optional, for extraction)

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare cell or tissue homogenates from control and Picroside I-treated samples.

-

Mix the homogenate with an acid solution (e.g., TCA) to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Add the TBA reagent to the supernatant.

-

Heat the mixture at 95°C for a specific time (e.g., 60 minutes) to form the MDA-TBA adduct, which is a pink-colored compound.

-

Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation of ~530 nm and emission of ~550 nm.

-

The concentration of MDA is calculated using a standard curve prepared with an MDA standard.

-

Western Blotting for Nrf2, HO-1, and Phosphorylated MAPK Proteins

Western blotting is used to detect and quantify the levels of specific proteins in a sample.

-

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Primary antibodies (specific for Nrf2, HO-1, phospho-p38, phospho-JNK, phospho-ERK, and their total forms, as well as a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cells treated with or without Picroside I in a suitable lysis buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and then add a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.

-

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Picroside I in the context of oxidative stress reduction.

Caption: Picroside I promotes Nrf2 nuclear translocation and antioxidant gene expression.

Caption: Picroside I modulates the MAPK signaling pathway to influence antioxidant responses.

Conclusion

Picroside I demonstrates significant potential as a therapeutic agent for combating conditions associated with oxidative stress. Its multifaceted mechanism of action, encompassing both direct radical scavenging and the modulation of key cellular defense pathways like Nrf2/HO-1 and MAPK, makes it a compelling candidate for further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Picroside I in the realm of oxidative stress-related diseases. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Effects of Picroside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Picroside I, an active iridoid glycoside constituent of the plant Picrorhiza kurroa. This document summarizes the current understanding of its mechanisms of action, presents quantitative data from various in vitro and in vivo studies, and provides detailed experimental protocols for key assays used in its evaluation.

Introduction

Picroside I has demonstrated significant anti-inflammatory and immunomodulatory activities, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. Its effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This guide will delve into the molecular mechanisms and experimental evidence supporting the anti-inflammatory potential of Picroside I.

Mechanisms of Anti-inflammatory Action

Picroside I exerts its anti-inflammatory effects through the modulation of several critical signaling cascades.

Inhibition of the NF-κB Signaling Pathway